Maitotoxin

説明

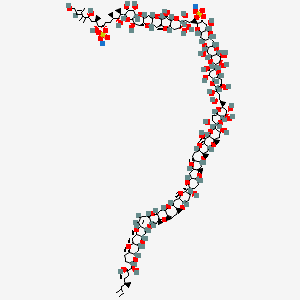

Maitotoxin (MTX) is a marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus. It is the largest and most toxic non-proteinaceous secondary metabolite known, with a molecular weight of 3,422 Da and a molecular formula of C₁₆₄H₂₅₆O₆₈S₂·2Na . Its structure comprises 32 fused polycyclic ether rings, with all but two rings adopting a cis-fusion pattern, resulting in a rigid, ladder-like conformation .

MTX exhibits extreme toxicity, with an LD₅₀ of 50 ng/kg in mice, primarily targeting calcium channels to induce uncontrolled Ca²⁺ influx, leading to cell death in cardiac, thymic, and gastric tissues . Its structural complexity has inspired extensive synthetic efforts, including the synthesis of domains like WXYZA', C’D’E’F', and ABCDEFG, validated via ¹³C NMR comparisons with natural MTX .

特性

InChI |

InChI=1S/C164H258O68S2.2Na/c1-24-26-65(2)68(5)41-74(168)117(179)85-33-36-152(11)106(203-85)55-109-162(21,231-152)64-161(20)105(210-109)51-89-83(220-161)28-25-27-82-99(199-89)59-157(16)108(202-82)56-107-153(12,230-157)39-38-151(10)112(211-107)61-158(17)111(224-151)54-101(176)163(22,232-158)103-32-31-84-90(204-103)53-110-156(15,219-84)62-113-150(9,223-110)37-34-102-155(14,225-113)63-114-164(23,227-102)147(192)149-159(18,226-114)58-81(175)134(218-149)133-79(173)47-93-136(216-133)120(182)119(181)92(200-93)44-72(166)43-76(170)131-77(171)46-94-137(214-131)122(184)124(186)143(207-94)145-126(188)125(187)144-146(217-145)128(190)139-97(208-144)50-88-87(206-139)49-96-138(205-88)127(189)141(229-234(196,197)198)95(201-96)45-75(169)118(180)132-78(172)48-98-140(215-132)129(191)148-160(19,221-98)60-100-91(209-148)52-104-154(13,222-100)57-80(174)135-142(212-104)123(185)121(183)130(213-135)71(8)115(177)67(4)29-30-86(228-233(193,194)195)116(178)69(6)42-73(167)70(7)66(3)35-40-165;;/h24-25,28,35,65,67-69,71-149,165-192H,1,7,26-27,29-34,36-64H2,2-6,8-23H3,(H,193,194,195)(H,196,197,198);;/q;2*+1/p-2/b28-25-,66-35+;;/t65-,67+,68+,69+,71+,72+,73+,74+,75-,76+,77+,78+,79+,80+,81+,82+,83-,84+,85-,86-,87-,88+,89+,90-,91-,92-,93-,94-,95-,96+,97-,98+,99-,100+,101+,102+,103-,104+,105-,106-,107+,108-,109+,110+,111-,112-,113+,114+,115+,116+,117-,118+,119-,120+,121+,122+,123-,124+,125+,126+,127+,128+,129-,130-,131-,132-,133+,134+,135+,136+,137+,138+,139-,140+,141-,142-,143+,144-,145+,146+,147-,148+,149+,150-,151+,152+,153-,154-,155-,156-,157+,158+,159-,160-,161+,162-,163+,164+;;/m0../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQUHAJRFNRIIU-DVGFTKJRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C(C)CC(C(=C)C(=CCO)C)O)O)OS(=O)(=O)[O-])C(C(C)C1C(C(C2C(O1)C(CC3(C(O2)CC4C(O3)CC5(C(O4)C(C6C(O5)CC(C(O6)C(C(CC7C(C(C8C(O7)CC9C(O8)CC1C(O9)C(C2C(O1)C(C(C(O2)C1C(C(C2C(O1)CC(C(O2)C(CC(CC1C(C(C2C(O1)CC(C(O2)C1C(CC2(C(O1)C(C1(C(O2)CC2(C(O1)CCC1(C(O2)CC2(C(O1)CC1C(O2)CCC(O1)C1(C(CC2C(O1)(CC1C(O2)(CCC2(C(O1)CC1C(O2)(CC2C(O1)CC=CC1C(O2)CC2C(O1)(CC1(C(O2)CC2C(O1)(CCC(O2)C(C(CC(C)C(C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H]([C@@H]([C@H](C)C[C@H](C(=C)/C(=C/CO)/C)O)O)OS(=O)(=O)[O-])[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H]2[C@H](O1)[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C[C@]5([C@H](O4)[C@H]([C@H]6[C@H](O5)C[C@H]([C@H](O6)[C@@H]([C@H](C[C@H]7[C@@H]([C@@H]([C@H]8[C@H](O7)C[C@H]9[C@H](O8)C[C@H]1[C@H](O9)[C@H]([C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)[C@H]1[C@@H]([C@H]([C@H]2[C@@H](O1)C[C@H]([C@@H](O2)[C@@H](C[C@H](C[C@H]1[C@@H]([C@H]([C@H]2[C@@H](O1)C[C@H]([C@@H](O2)[C@H]1[C@@H](C[C@]2([C@H](O1)[C@@H]([C@]1([C@H](O2)C[C@]2([C@H](O1)CC[C@]1([C@H](O2)C[C@]2([C@H](O1)C[C@H]1[C@H](O2)CC[C@H](O1)[C@]1([C@@H](C[C@H]2[C@](O1)(C[C@H]1[C@](O2)(CC[C@]2([C@H](O1)C[C@H]1[C@](O2)(C[C@H]2[C@H](O1)C/C=C\[C@H]1[C@H](O2)C[C@H]2[C@](O1)(C[C@]1([C@H](O2)C[C@H]2[C@](O1)(CC[C@H](O2)[C@H]([C@@H](C[C@@H](C)[C@@H](C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H256Na2O68S2 | |

| Record name | maitotoxin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maitotoxin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880012 | |

| Record name | Maitotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in methanol, ethanol, and 1-butanol saturated water; insoluble in diethyl ether, acetone, and chloroform, Soluble in water | |

| Record name | Maitotoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

... ladder-shaped polycyclic molecule | |

CAS No. |

59392-53-9 | |

| Record name | Maitotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059392539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maitotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAITOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P59GES78D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maitotoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

GHIJK Domain Synthesis

The GHIJK fragment (C39–C68) was synthesized through a sequence involving Noyori reduction , Achmatowicz rearrangement , and hydroxy ynone cyclization . Starting from furan derivatives, the strategy exploited silver-promoted cyclizations to construct the polyether framework. A critical step involved the hydroxy ketone cyclization/reductive deoxygenation of intermediate 89 to form the J and K rings (Scheme 14a in). 13C NMR comparisons between synthetic 88 and natural this compound revealed ≤1.5 ppm deviations, supporting the original stereochemical assignment at C51–C52.

QRSTU Ring System

The QRSTU domain (C78–C118) was assembled via convergent coupling of UT and Q building blocks (9 and 10 ), followed by ring-closing metathesis (RCM) to form enol ether 8 . Subsequent hydroxy dithioketal cyclization and oxidation/methylation installed the final methyl groups (Scheme 14a in). Diastereoisomers 85-epi-QRSTU and 86-epi-QRSTU were also synthesized, with 13C NMR data confirming the natural product’s configuration.

BCDEF Ring System

A 10-step Suzuki–Miyaura coupling strategy convergently linked the B ring (derived from L-ribose) and DEF ring (from exo-olefin precursors). Challenges in O,S-acetal formation were overcome through protecting group manipulation, yielding the bicyclic BCDEF system. This work demonstrated the utility of cross-coupling reactions in assembling this compound’s polyether backbone.

QRSTUVWXYZA′ Domains

The synthesis of QRSTUVWXYZA′ domains (7–9 ) employed a Takai–Utimoto olefination/RCM cascade to forge ring Y and a Horner–Wadsworth–Emmons coupling to unite WXYZA′ ketophosphonate 11 with QRSTU aldehyde 12 . Reductive hydroxyketone cyclization formed ring V, completing the 11-ring system. 2D NMR analyses showed <2 ppm deviations in 13C shifts compared to natural this compound (Table 1).

Table 1: 13C NMR Chemical Shift Comparison for QRSTUVWXYZA′ Domain

| Carbon Position | MTX δ (ppm) | Synthetic 9 δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| C78 | 72.1 | 72.3 | +0.2 |

| C85 | 34.8 | 34.6 | -0.2 |

| C102 | 29.5 | 29.7 | +0.2 |

| C150 | 68.9 | 68.7 | -0.2 |

Extraction and Purification from Gambierdiscus spp.

This compound’s scarcity in nature (≤0.3 µg per 10^6 cells) necessitates optimized extraction protocols. The Ciguatoxin Rapid Extraction Method (CREM) was adapted for this compound, involving:

-

Sonication of cell pellets in methanol:water:hexane (2:1:1) to disrupt dinoflagellate membranes.

-

Solvent partitioning to separate this compound (methanol/water phase) from lipophilic ciguatoxins (dichloromethane phase).

-

Fractionation via silica gel chromatography, yielding bioactive fractions detectable by SH-SY5Y cell calcium flux assays.

Isolates from Pacific and Caribbean Gambierdiscus strains showed significant variability, with 11/12 strains producing this compound (≥2 forms in 6 strains). Caribbean strains, however, exhibited lower ciguatoxin-like activity, highlighting regional metabolic differences.

Structural Validation Through 13C NMR Spectroscopy

Synthetic domains were rigorously compared to natural this compound using 13C NMR chemical shift analysis . For the QRSTUVWXYZA′ domain, 52/60 carbons in synthetic 9 matched natural this compound within ±0.3 ppm, with outliers attributed to edge effects from structural truncation. Similarly, the GHIJKLMNO domain (95 ) showed <1.5 ppm deviations across 28 carbons, corroborating the original 1984 structural assignment.

Challenges in this compound Preparation

Synthetic Complexity

化学反応の分析

GHIJKLMNO Ring System

-

Strategy : Sequential Noyori reduction, Achmatowicz rearrangement, and hydroxy ynone cyclization .

-

Key Reaction : Silver-promoted cyclization of hydroxy ynones (e.g., 89 → 90 ) formed the LMNO ring .

-

Outcome : The synthetic GHIJKLMNO domain (95 ) matched natural MTX’s ¹³C NMR data, validating the original stereochemical assignments .

QRSTU Ring System

-

Strategy : Convergent coupling of UT and Q fragments via ring-closing metathesis and hydroxy dithioketal cyclization .

-

Key Reaction : Enol ether 8 underwent oxidation/methylation to install the final methyl group in QRSTU domain 4 .

-

Outcome : ¹³C NMR comparisons between synthetic QRSTU (4 ) and natural MTX confirmed structural accuracy .

ABCDEFG Ring System

-

Strategy : B-alkyl Suzuki coupling and Horner–Wadsworth–Emmons (HWE) olefination .

-

Key Reaction : HWE reaction linked ketophosphonate 6 and aldehyde 5 , forming the ABCDEFG backbone .

-

Outcome : Synthetic ABCDEFG exhibited ¹³C NMR shifts consistent with natural MTX .

Stereochemical Validation Techniques

Discrepancies in MTX’s J-K ring junction configuration were resolved through:

-

Computational ¹³C NMR Analysis : Calculated shifts for diastereomers 76 , 77 , and 78 favored the original Yasumoto–Kishi structure .

-

Experimental NMR Comparisons : Synthetic domains (e.g., GHIJK and QRSTU ) showed <1 ppm deviation from natural MTX, confirming stereochemical assignments .

Reaction Conditions and Yields

Challenges and Innovations

-

Convergent Synthesis : Fragment coupling (e.g., GHIJK + LMNO ) required precise protecting group strategies .

-

Thioacetalization : Installed sulfur-containing motifs in the QRSTU domain via Zn(OTf)₂-mediated thioacetal formation .

-

Scalability : Multi-step sequences (e.g., 17 steps for fragment G ) demanded high-yielding, reproducible reactions .

Biological Implications of Synthetic Fragments

Synthetic MTX domains are used to study calcium channel activation mechanisms. For example:

科学的研究の応用

Toxicology and Safety Monitoring

Maitotoxin plays a significant role in understanding marine biotoxins and their effects on human health. Its presence in seafood can lead to ciguatera poisoning, which is characterized by gastrointestinal and neurological symptoms. Research has focused on developing monitoring techniques for this compound in marine environments to ensure food safety. Techniques such as solid-phase adsorption toxin tracking devices have been employed to detect dissolved this compound in cultures of Gambierdiscus pacificus .

Cellular Mechanisms and Calcium Signaling

This compound's primary action mechanism involves the elevation of intracellular calcium levels across various cell types. Studies have shown that this compound activates non-selective cation channels, leading to a profound increase in intracellular calcium concentration ([Ca²⁺]i). This effect has been documented in insulin-secreting HIT-T15 cells, where this compound-induced calcium influx is linked to cellular toxicity . The activation of these channels can result in significant physiological responses, including neurotransmitter secretion and smooth muscle contraction .

Biomedical Research

The unique properties of this compound have sparked interest in its potential biomedical applications. For instance, its ability to induce calcium influx can be harnessed to study calcium signaling pathways in various diseases. Research has indicated that this compound may activate large conducting channels leading to cell lysis, which could provide insights into cellular mechanisms underlying certain pathologies . Furthermore, understanding the structure-activity relationship of maitotoxins could lead to the development of novel therapeutic agents targeting calcium dysregulation .

Pharmacological Studies

This compound has been investigated for its pharmacological properties due to its potent biological activity. It has been shown to induce cardiac arrhythmias and tachycardia in animal models, providing a basis for studying cardiac function and the effects of calcium modulation on heart health . Additionally, its interaction with ion channels such as TRPC1 (transient receptor potential canonical 1) highlights its potential role in exploring ion channel pharmacology .

Environmental Impact and Ecotoxicology

This compound is also studied within the context of environmental science, particularly regarding its ecological impact on marine ecosystems. The toxin's production by dinoflagellates can affect fish populations and consequently human health through seafood consumption. Understanding its environmental dynamics helps in assessing risks associated with climate change and nutrient loading in marine environments .

Case Study 1: Ciguatera Poisoning Outbreak

A notable case study involved an outbreak of ciguatera poisoning linked to the consumption of reef fish contaminated with this compound. The investigation highlighted the necessity for improved monitoring systems for marine toxins, particularly in regions prone to algal blooms.

Case Study 2: Cellular Toxicity Mechanisms

Research conducted on HIT-T15 pancreatic cells demonstrated that this compound induces a significant increase in intracellular calcium levels through non-selective cation channels. This study provided critical insights into the cytotoxic mechanisms of this compound and laid groundwork for future research into therapeutic interventions for calcium-related disorders.

Case Study 3: Environmental Monitoring

A series of studies employed solid-phase adsorption toxin tracking devices to monitor dissolved maitotoxins in tropical waters. These studies aimed at establishing baseline data for environmental assessments and ensuring seafood safety for local populations.

作用機序

Maitotoxin exerts its effects by activating extracellular calcium channels, leading to an increase in cytosolic calcium ion levels . This calcium influx triggers various cellular responses, including neurotransmitter and hormone secretion, cell depolarization, and phosphoinositide disintegration . The exact molecular targets of this compound are not fully elucidated, but it is believed to interact with transmembrane proteins such as calcium channels or calcium pumps .

類似化合物との比較

Table 1: Key Features of Maitotoxin vs. AAL Toxins and Fumonisins

Key Differences

Structural Complexity: MTX’s polycyclic ether scaffold is unparalleled in size and rigidity, whereas AAL toxins and fumonisins feature smaller, flexible backbones with esterified side chains . MTX contains 12 stereogenic centers in the WXYZA' domain alone, compared to fumonisins’ aminotetrol backbone with remote chiral centers .

Biosynthetic Origin :

- MTX is marine-derived, while AAL toxins and fumonisins are fungal mycotoxins. This distinction correlates with their ecological roles: MTX functions as a predatory defense, while AAL/fumonisins act as virulence factors in plant pathogens .

Toxicity Mechanisms: MTX directly modulates ion channels, causing acute cytotoxicity via Ca²⁺ overload . In contrast, fumonisins inhibit ceramide synthase, disrupting lipid signaling and promoting carcinogenesis .

Analytical Challenges

- MTX : Requires advanced NMR and synthetic validation due to its size and low natural abundance. Matrix effects (e.g., co-eluting impurities) complicate LC-MS analysis, though synthetic fragments enable targeted studies .

- AAL Toxins/Fumonisins : Analyzed via LC-MS/MS with stable isotope standards. However, matrix effects from plant metabolites necessitate rigorous cleanup, as seen in mycotoxin studies .

生物活性

Maitotoxin (MTX) is recognized as one of the most potent marine toxins, primarily produced by dinoflagellates of the genus Gambierdiscus. Its complex polyether structure and diverse biological activities have made it a subject of extensive research. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for human health.

This compound consists of a large polyether structure characterized by multiple sulfate moieties that are crucial for its biological activity. The presence of these sulfate groups is linked to the toxin's ability to induce calcium influx in various cell types, leading to cytotoxic effects. The toxicological profile of this compound includes:

- Calcium Influx : this compound activates non-selective cation channels, resulting in a significant increase in intracellular calcium levels () across various cell types including neuronal and pancreatic cells .

- Cellular Effects : The increased calcium concentration can lead to various cellular responses such as neurotransmitter release (e.g., dopamine, norepinephrine), muscle contraction, and phosphoinositide breakdown .

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

| Biological Effect | Mechanism | Cell Types Affected |

|---|---|---|

| Calcium Influx | Activation of non-selective cation channels | Neuronal cells, pancreatic β-cells |

| Neurotransmitter Release | Increased intracellular calcium | Neuronal cells |

| Muscle Contraction | Calcium-dependent signaling pathways | Smooth muscle cells |

| Cytotoxicity | Induction of cell death through calcium overload | Various mammalian cells |

| Hormonal Secretion | Release of insulin and other hormones | Pancreatic cells |

Case Studies and Research Findings

- Cytotoxic Mechanism in HIT-T15 Cells : A study investigated the effects of Caribbean this compound (MTX-C) on HIT-T15 insulin-secreting cells. It was found that MTX-C caused a profound increase in intracellular calcium within minutes, leading to cellular toxicity through the opening of non-selective ion channels .

- Comparative Toxicity Studies : Research comparing different this compound analogs (MTX1, MTX3) demonstrated that while all exhibited cytotoxicity, MTX1 was significantly more potent than MTX3. Both analogs affected neuronal receptor expression differently from synthetic ciguatoxins .

- Effects on Ionotropic Receptors : Chronic exposure to this compound has been shown to alter the expression levels of ionotropic glutamate receptors in human cortical neurons. This effect is critical as it may contribute to neurotoxic outcomes associated with ciguatera fish poisoning .

Implications for Human Health

This compound poses a significant risk to human health, particularly through consumption of contaminated fish species such as barracuda and grouper. Symptoms of this compound poisoning include:

- Numbness around the mouth

- Reversal of temperature sensation

- Muscle and joint pain

- Potentially severe neurological effects leading to paralysis

The estimated annual impact includes over 50,000 cases of ciguatera poisoning globally attributed to marine toxins like this compound .

Q & A

Q. What methodologies are employed to elucidate the structural complexity of Maitotoxin, given its challenges in crystallization?

this compound’s large molecular weight (3,422 Da) and intricate polycyclic architecture necessitate multi-modal analytical approaches. Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and computational modeling are critical for resolving its stereochemistry and functional groups. Challenges in crystallization limit X-ray diffraction use, but cryo-electron microscopy (cryo-EM) has emerged as a complementary tool for structural insights .

Q. How can researchers detect and quantify this compound in marine samples with high sensitivity?

- Sampling : Follow protocols from mycotoxin guidance (e.g., incremental sampling from homogeneous lots, avoiding cross-contamination, using inert containers) .

- Analysis : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with certified reference materials ensures accuracy. Validate methods using spike-recovery experiments and matrix-matched calibration curves to address matrix effects .

Q. What experimental models are suitable for studying this compound’s basic mechanisms of action?

- In vitro : Use clonal rat glioma cells (e.g., C6-BU-1) to study Ca²⁺ influx via voltage-insensitive channels. Measure intracellular Ca²⁺ with fluorescent indicators (e.g., Fura-2) .

- In vivo : Administer subchronic doses (e.g., 172–5,000 ng/kg orally) in mice to assess survival, histopathology, and biomarker changes (e.g., NGF production) .

Advanced Research Questions

Q. How can conflicting LD₅₀ values for this compound be reconciled across studies?

Discrepancies arise from variations in toxin purity, bioassay protocols, and administration routes. For example:

| Study | LD₅₀ (ng/kg) | Route | Purity | Reference |

|---|---|---|---|---|

| A | 50 | Intraperitoneal | Unspecified | Historical data |

| B | 1,107 | Intraperitoneal | Certified |

- Recommendations : Use certified reference materials, document purity (>95% by LC-MS), and standardize OECD/EPA guidelines for toxicity testing .

Q. What experimental approaches distinguish this compound’s direct ion channel effects from secondary signaling pathways?

- Pharmacological inhibition : Apply inorganic Ca²⁺ antagonists (e.g., Co²⁺, Mn²⁺) to isolate voltage-insensitive Ca²⁺ influx .

- Gene expression analysis : Use RT-PCR or RNA-seq to quantify NGF mRNA upregulation under Ca²⁺-free conditions, confirming Ca²⁺-dependency .

- Patch-clamp electrophysiology : Characterize ion channel activity in lipid bilayers reconstituted with this compound-treated membranes.

Q. How do researchers design dose-response studies to account for this compound’s sublethal effects in marine ecosystems?

- Subchronic exposure : Use environmentally relevant doses (e.g., 10–1,760 ng/kg) in fish models over 14–28 days.

- Endpoints : Monitor biomarkers like oxidative stress (SOD, catalase activity), histopathology (gill/liver damage), and behavioral changes (e.g., altered swimming patterns) .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound-induced Ca²⁺ flux measurements across cell lines?

- Standardization : Use identical cell passage numbers, culture media, and toxin dissolution buffers (e.g., 0.1% DMSO).

- Controls : Include A-23187 (Ca²⁺ ionophore) as a positive control and Ca²⁺-free buffers for baseline correction .

- Data normalization : Express results as fold-change relative to untreated cells to account for inter-experiment variability.

Q. How can researchers validate this compound’s role in ciguatera poisoning when coexisting with other algal toxins?

- Toxin profiling : Use LC-HRMS to quantify coexisting toxins (e.g., CTX3C, gambierone) in contaminated samples.

- Fractionation assays : Test individual toxin fractions in vitro (e.g., neuroblastoma cell viability assays) to isolate bioactivity .

Methodological Best Practices

Q. What criteria ensure ethical and reproducible in vivo studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。